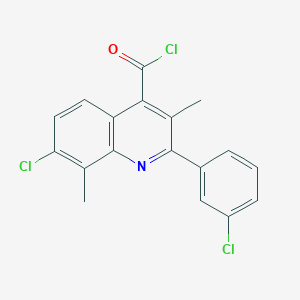
Cloruro de 7-cloro-2-(3-clorofenil)-3,8-dimetilquinolina-4-carbonilo
Descripción general
Descripción
7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride is a useful research compound. Its molecular formula is C18H12Cl3NO and its molecular weight is 364.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación proteómica
Este compuesto se utiliza en la investigación proteómica, donde puede servir como reactivo o como bloque de construcción para sintetizar moléculas más complejas. La proteómica implica el estudio a gran escala de proteínas, sus estructuras y funciones .
Actividad antibacteriana
Se ha informado que los derivados de quinoxalina exhiben actividad antibacteriana. Se pueden diseñar para dirigirse a cepas bacterianas específicas, lo que podría conducir al desarrollo de nuevos antibióticos .
Propiedades antioxidantes
La investigación indica que los compuestos de quinoxalina pueden poseer propiedades antioxidantes. Estas propiedades son valiosas para prevenir el estrés oxidativo, que puede provocar daño celular y diversas enfermedades .
Actividad anticancerígena
El marco estructural de los derivados de quinoxalina permite la exploración de la actividad anticancerígena. Se pueden sintetizar para interactuar con líneas celulares cancerosas, proporcionando una vía para nuevas terapias contra el cáncer .
Actividad antimalárica
Históricamente, los derivados de quinoxalina se han sintetizado y probado para determinar su actividad antimalárica. Su capacidad para inhibir el crecimiento de las especies de Plasmodium los convierte en candidatos para el desarrollo de fármacos antimaláricos .
Efectos anticonvulsivos
Algunos derivados de quinoxalina se exploran por sus efectos anticonvulsivos. Pueden modular las vías de los neurotransmisores y podrían utilizarse en el tratamiento de la epilepsia .
Anti-tuberculosis
Los derivados de quinoxalina han mostrado promesa en la investigación anti-tuberculosis. Pueden inhibir las bacterias responsables de la tuberculosis, ofreciendo una vía potencial para nuevos tratamientos .
Actividad antiinflamatoria
La actividad antiinflamatoria de los derivados de quinoxalina los hace interesantes para el desarrollo de fármacos antiinflamatorios. Podrían utilizarse para tratar una variedad de afecciones inflamatorias .
Propiedades
IUPAC Name |
7-chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl3NO/c1-9-14(20)7-6-13-15(18(21)23)10(2)16(22-17(9)13)11-4-3-5-12(19)8-11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDQJKUOUYDVSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C(=C2C(=O)Cl)C)C3=CC(=CC=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


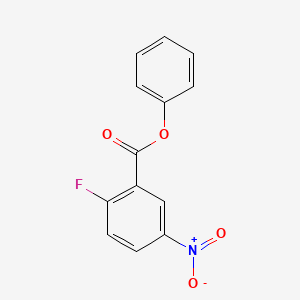
![N,N-Dimethyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide](/img/structure/B1453336.png)
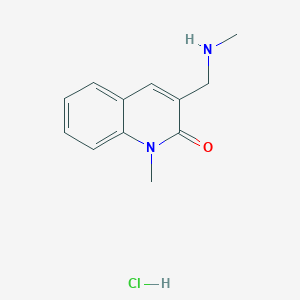

![2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B1453340.png)
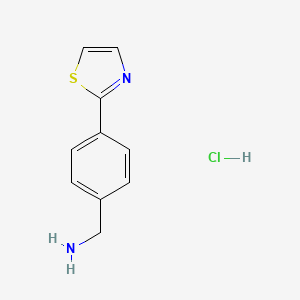
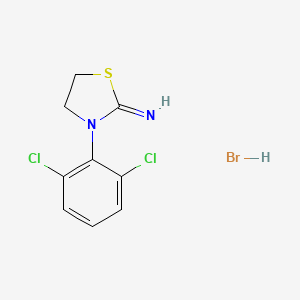
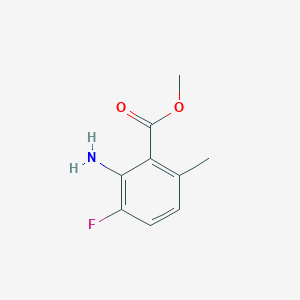
![7',8'-dimethoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] hydrochloride](/img/structure/B1453348.png)





